Product packaging for Baclofen-d5 (hydrochloride)(Cat. No.:)

Baclofen-d5 (hydrochloride)

Cat. No.: B12385151
M. Wt: 255.15 g/mol
InChI Key: WMNUVYYLMCMHLU-KLBVHALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Baclofen-d5 (hydrochloride) is a useful research compound. Its molecular formula is C10H13Cl2NO2 and its molecular weight is 255.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Baclofen-d5 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Baclofen-d5 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13Cl2NO2 B12385151 Baclofen-d5 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

255.15 g/mol

IUPAC Name

4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3-deuteriobutanoic acid;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/i1D,2D,3D,4D,8D;

InChI Key

WMNUVYYLMCMHLU-KLBVHALJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])(CC(=O)O)CN)[2H])[2H])Cl)[2H].Cl

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl

Origin of Product

United States

The Significance of Isotopic Labeling in Pharmaceutical Research

Isotopic labeling is a fundamental technique that provides researchers with a powerful lens to observe the intricate journey of a drug within a biological system. musechem.comclearsynth.com By incorporating isotopes, which are atoms of the same element with different numbers of neutrons, scientists can track a drug's absorption, distribution, metabolism, and excretion (ADME) with high precision. musechem.com This detailed understanding is paramount for developing safer and more effective medications.

The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is particularly advantageous as they are non-radioactive and pose no radiation risk, making them suitable for a wide range of studies. metsol.com Deuterium labeling, in particular, has garnered significant attention for its potential to favorably alter a drug's metabolic profile. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that can slow down metabolic processes that involve the cleavage of this bond. portico.orgwikipedia.org This is known as the kinetic isotope effect. portico.org

Key Applications of Isotopic Labeling:

Pharmacokinetic Studies: Tracking the concentration of a drug and its metabolites in the body over time.

Metabolism Studies: Identifying the metabolic pathways a drug undergoes and the resulting byproducts. clearsynth.com

Mechanism of Action Studies: Elucidating how a drug interacts with its target receptors and produces its therapeutic effect. musechem.com

Internal Standards in Bioanalysis: Using isotopically labeled compounds as internal standards in analytical techniques like mass spectrometry ensures accurate quantification of the unlabeled drug. nih.govresearchgate.net

An Overview of Baclofen and the Role of Deuterated Analogues in Research

Baclofen (B1667701) is a muscle relaxant and antispasmodic agent that acts as an agonist for the gamma-aminobutyric acid (GABA) type B (GABA-B) receptor. nih.govpatsnap.com Its primary mechanism of action involves inhibiting the release of excitatory neurotransmitters in the spinal cord, leading to a reduction in muscle spasticity. nih.govnih.gov It is used in the management of spasticity associated with conditions like multiple sclerosis and spinal cord injuries. medcentral.com

Deuterated analogues of baclofen, such as Baclofen-d4 (B563136) and Baclofen-d5, serve as invaluable tools in research. caymanchem.com These isotopically labeled versions of the drug are chemically identical to baclofen in terms of their pharmacological activity at the receptor level. bioscientia.de However, the presence of deuterium (B1214612) atoms allows them to be distinguished from the unlabeled drug in analytical procedures.

The primary research application of deuterated baclofen is as an internal standard for quantitative bioanalysis. nih.govresearchgate.net In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated analogue is added to a biological sample (e.g., plasma or urine). nih.gov Because the deuterated and non-deuterated forms behave almost identically during sample preparation and analysis, any variations in the analytical process will affect both compounds equally. This allows for highly accurate and precise measurement of the concentration of the unlabeled baclofen in the sample. nih.govresearchgate.net

The Rationale for Academic Research on Baclofen D5 Hydrochloride

Design Considerations for Deuterium (B1214612) Labeling

The design of a deuterated molecule is a meticulous process that involves identifying the optimal positions for isotopic labeling to ensure metabolic stability and analytical accuracy.

Position-Specific Deuteration Rationale

The primary rationale for producing deuterated compounds like Baclofen-d5 is to create stable isotopically labeled internal standards for use in bioanalysis. nuvisan.com The substitution of hydrogen with deuterium, a heavier and stable isotope, can significantly impact the metabolic fate of a drug. nih.gov This is due to the deuterium kinetic isotope effect (DKIE), where the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov This stronger bond is more resistant to enzymatic cleavage, a common step in drug metabolism. nih.gov

By strategically placing deuterium atoms at sites on the molecule that are susceptible to metabolic breakdown, the rate of metabolism at those positions can be slowed. nih.gov This can lead to a more stable pharmacokinetic profile and, in some cases, reduce the formation of unwanted metabolites. For Baclofen-d5, the deuterium atoms are typically incorporated into the aromatic ring, a common site of metabolic activity for many xenobiotics. This specific placement helps to ensure that the internal standard remains intact throughout the analytical process, providing a reliable reference for the quantification of the non-labeled drug. medchemexpress.comnuvisan.com

Stereochemical Implications of Deuterium Incorporation

The introduction of deuterium into a molecule can have stereochemical consequences, particularly for chiral compounds. nih.gov While the electronic properties of deuterated and non-deuterated compounds are essentially the same, the difference in mass can stabilize chiral centers that contain a hydrogen atom. nih.govepo.org This stabilization can reduce the rate of stereoisomerization, the process by which one enantiomer converts into its mirror image. nih.gov

In the synthesis of deuterated compounds, it is crucial to control the stereochemistry to ensure the final product has the desired configuration. This can be achieved through various synthetic strategies, such as using a late-stage synthon with a predetermined chiral center or employing chiral chromatography to separate the desired enantiomer after the deuteration step. nih.gov For Baclofen, which possesses a chiral center, ensuring the correct stereochemistry of the deuterated analogue is essential for its proper function as an internal standard.

Synthetic Pathways and Methodologies

The synthesis of Baclofen-d5 (hydrochloride) involves a multi-step process that begins with the selection of appropriate starting materials and culminates in the purification of the final labeled compound.

Precursor Selection and Derivatization

The synthesis of Baclofen and its deuterated analogues can be initiated from various precursors. A common starting material is p-chlorobenzaldehyde. brieflands.comchemicalbook.com One synthetic route involves the condensation of p-chlorobenzaldehyde with nitromethane. brieflands.com Another approach utilizes the reaction of p-chlorobenzaldehyde with two moles of acetoacetic ester. chemicalbook.com

Deuterium Exchange Reaction Mechanisms and Optimization

The incorporation of deuterium into the Baclofen molecule is typically achieved through hydrogen-deuterium (H-D) exchange reactions. These reactions can be catalyzed by acids or bases. osti.govnih.gov In acid-catalyzed deuterium exchange, the mechanism often proceeds through electrophilic aromatic substitution, where deuterium ions replace hydrogen atoms on the aromatic ring at electron-rich positions. nih.gov Common catalysts for this type of reaction include deuterated mineral acids like DCl or D₂SO₄ in a D₂O solvent. nih.gov

Base-catalyzed deuterium exchange, on the other hand, shares mechanistic similarities with metallation reactions. osti.gov The reaction rates in this case are influenced by the acidity of the C-H bonds. osti.gov Transition metals, such as rhodium, platinum, and palladium, can also catalyze H-D exchange reactions. researchgate.net For instance, an organophotocatalyst combined with a thiol HAT catalyst has been used for the deuteration of primary amines using D₂O as the deuterium source under mild conditions. nih.gov The optimization of these reactions involves adjusting parameters such as catalyst type, temperature, and reaction time to achieve high levels of deuterium incorporation.

Catalyst SystemDeuterium SourceSubstrate TypeKey Features
Acid Catalysts (e.g., DCl, D₂SO₄)D₂OAromatic Amines/AmidesProceeds via electrophilic aromatic substitution. nih.gov
Base Catalysts (e.g., Potassium Amide)Liquid AmmoniaAromatic CompoundsReaction velocity determined by C-H bond acidity. osti.gov
Transition Metals (e.g., Rh, Pt, Pd)D₂OAromatic CompoundsCan be performed under mild conditions. researchgate.net
Organophotocatalyst with Thiol HATD₂OPrimary AminesMetal-free, cost-effective, and minimal byproducts. nih.gov

Purification Techniques for Labeled Compound Isolation

Following the synthesis and deuterium labeling, the final product, Baclofen-d5 (hydrochloride), must be isolated and purified to remove any unreacted starting materials, byproducts, and unlabeled or partially labeled compounds. High-performance liquid chromatography (HPLC) is a widely used technique for the purification of isotopically labeled compounds. acs.org This method allows for the separation of compounds based on their physicochemical properties, ensuring a high degree of purity.

Other purification methods may include recrystallization, which can be effective in removing impurities. The purity of the final product is typically verified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgwikipedia.org A comprehensive certificate of analysis is often provided with the purified compound, detailing its chemical and radiochemical purity, as well as its enantiomeric purity if applicable. nuvisan.com

Vibrational Spectroscopy (e.g., FTIR, Raman) for Structural Integrity Assessment

Table 2: Key Spectroscopic Data for Baclofen

Spectroscopic TechniqueKey ObservablesReference
FTIR C=O stretch (~1700 cm⁻¹), N-H stretch (3300-3500 cm⁻¹), C-H stretch (2800-3000 cm⁻¹) researchgate.net
Raman Characteristic peaks for aromatic ring and functional groups nih.gov
HRMS (protonated) m/z 214.0629 researchgate.net

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS), particularly when coupled with a chromatographic inlet, stands as the cornerstone for the analysis of Baclofen-d5. Its ability to provide mass-to-charge ratio (m/z) information offers unparalleled selectivity and sensitivity. As a deuterated analog, Baclofen-d5 is primarily used as an internal standard in quantitative assays for baclofen, where its slightly higher mass allows it to be distinguished from the unlabeled drug while sharing nearly identical chemical and chromatographic properties. nih.govnih.gov

LC-MS/MS is the most widely employed technique for the analysis of baclofen and its deuterated analogs in complex matrices like human plasma. sphinxsai.comiscientific.org This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly selective and sensitive detection of tandem mass spectrometry.

The primary goal of the chromatographic step is to separate Baclofen-d5 from endogenous matrix components and ensure it co-elutes with the unlabeled baclofen when used as an internal standard. Reversed-phase chromatography is the most common approach.

Chromatographic Columns: C8 and C18 columns are frequently utilized for their ability to retain and separate baclofen from the more polar components of a sample matrix. sphinxsai.comiscientific.org The choice between C8 and C18 depends on the desired retention characteristics, with C18 providing stronger hydrophobic retention.

Mobile Phases: The mobile phase typically consists of an aqueous component and an organic solvent, run under gradient or isocratic conditions. Acetonitrile (B52724) is a common organic modifier, often paired with an aqueous solution containing additives to improve peak shape and ionization efficiency. iscientific.orgmdpi.com Additives such as formic acid or ammonium (B1175870) formate (B1220265) are used to control the pH and provide protons for efficient ionization in the mass spectrometer. iscientific.org

Table 1: Examples of LC Conditions for Baclofen Analysis

Column TypeColumn DimensionsMobile Phase AMobile Phase BFlow Rate (mL/min)Reference
BDS Hypersil C8100 x 4.6 mm, 5 µm2mM Ammonium formate with 0.02% formic acidAcetonitrile1.0 iscientific.org
Kromasil 100-5C8150 x 4.6 mm, 5 µm10mM Ammonium acetate (B1210297)AcetonitrileNot Specified sphinxsai.com
Crownpak CR(+)150 x 4.0 mm, 5 µm0.4% Formic acid in water0.4% Formic acid in acetonitrile1.0 mdpi.com
Waters Symmetry C18250 x 4.6 mm, 5 µm0.0128 M 1-octane sulfonic acid sodium salt with H₃PO₄ and TBAHMethanol/Water (90:10)0.7 nih.gov

The choice of ionization source is critical for converting the neutral Baclofen-d5 molecules eluting from the LC column into gas-phase ions suitable for MS analysis.

Ionization Techniques: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully used for baclofen analysis. mdpi.com ESI is generally effective for polar molecules like baclofen and is often operated in positive ion mode, which readily forms the protonated molecule [M+H]⁺. nih.govsphinxsai.com Studies have shown that APCI can also provide high signal intensity for baclofen, sometimes exceeding that of ESI. mdpi.com The selection between ESI and APCI can depend on the specific LC conditions and the instrument used, as APCI can be less susceptible to matrix effects for certain analytes. nih.govdokumen.pub

Fragmentation Patterns: In tandem mass spectrometry, the protonated molecule (precursor ion) is selected and fragmented via collision-induced dissociation (CID) to produce characteristic product ions. For Baclofen-d5, the precursor ion in positive mode would be [M+H]⁺ with an m/z of approximately 219.1. This is based on the known precursor for unlabeled baclofen (m/z 214.1) and baclofen-d4 (B563136) (m/z 218.1). nih.govmdpi.com The fragmentation of baclofen typically involves the loss of parts of the aminobutyric acid side chain. The major product ion for baclofen is often observed at m/z 151.1, corresponding to the chlorophenyl-containing fragment. mdpi.com For deuterated standards like baclofen-d4, a corresponding shift is seen in the product ions (e.g., m/z 155.1 and m/z 120.1). nih.govmdpi.com Therefore, the fragmentation of Baclofen-d5 would be expected to yield product ions with masses shifted accordingly, depending on the location of the deuterium atoms.

For quantitative analysis, LC-MS/MS is typically operated in the Multiple Reaction Monitoring (MRM) mode. sciex.com This involves monitoring specific precursor-to-product ion transitions, which provides exceptional selectivity and sensitivity.

The development of an MRM method requires the optimization of at least two transitions for the analyte (a quantifier for concentration measurement and a qualifier for identity confirmation) and at least one for the internal standard (Baclofen-d5). nih.gov Instrument parameters such as collision energy (CE) and cone voltage or declustering potential must be optimized for each transition to maximize the signal intensity of the product ions. nih.gov This is typically done by infusing a solution of the standard and systematically varying the energy settings.

For Baclofen-d5, the MRM transitions would be derived from its specific mass. Based on published data for baclofen and baclofen-d4, the expected transitions for Baclofen-d5 can be extrapolated.

Table 2: Representative MRM Transitions for Baclofen and its Deuterated Analogs (Positive Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierReference
Baclofen214.1150.9 / 151.1115.0 nih.govmdpi.com
Baclofen-d4218.0 / 218.15155.1 / 120.1119.0 nih.govmdpi.com
Baclofen-d5 (Extrapolated) ~219.1 ~156.1 / ~121.1 ~120.0

While less common than LC-MS/MS for this application, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of baclofen. mdpi.comresearchgate.net A significant challenge with GC-MS is the low volatility and thermal instability of baclofen. To overcome this, a derivatization step is typically required to convert the polar functional groups (amine and carboxylic acid) into less polar, more volatile esters and/or amides. nih.gov This adds complexity and potential variability to the sample preparation process. Following derivatization, the sample is injected into the GC, where the compound is separated before entering the mass spectrometer, which is often operated in electron ionization (EI) mode. Isotope-labeled internal standards like Baclofen-d5 are equally crucial in GC-MS to correct for variations in derivatization efficiency and injection volume. eurl-pesticides.eunih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Separations for Isotopic Purity and Enantiomeric Resolution

Beyond simple quantification, chromatography plays a vital role in assessing the quality and purity of the Baclofen-d5 standard itself.

Isotopic Purity: It is essential to confirm the isotopic purity of Baclofen-d5 and to ensure it is free from significant contamination with unlabeled baclofen or other isotopic variants (d1, d2, etc.). A high-resolution chromatographic method should be able to separate Baclofen-d5 from unlabeled baclofen. High-resolution mass spectrometry can further confirm the isotopic distribution and purity of the standard. The purity of the deuterated internal standard is critical, as any unlabeled analyte present in the standard will lead to an overestimation of the analyte in the unknown samples. nih.gov

Enantiomeric Resolution: Baclofen is a chiral molecule, existing as R-(-)-baclofen and S-(+)-baclofen enantiomers. mdpi.com Since these enantiomers can have different pharmacological activities, methods for their separation are often required. The enantiomeric purity of a deuterated standard may also be a critical parameter. The direct separation of enantiomers is most commonly achieved using chiral chromatography. chromatographyonline.com This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs and Pirkle-type columns are widely used. chromatographyonline.com Alternatively, an indirect approach can be used where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govresearchgate.net

Table 3: Examples of Chiral Columns for Baclofen Enantiomer Separation

Chiral Stationary Phase (CSP)Column ExampleMobile Phase ComponentsApplicationReference
Crownpak CR(+)150 x 4.0 mm, 5 µm0.4% Formic acid in water/acetonitrileR- and S-baclofen separation in plasma and CSF mdpi.com
Chiralcel OJ-RH150 x 2.1 mm, 5 µmNot specifiedSeparation of baclofen metabolite enantiomers mdpi.com
Phenomenex Chirex 3216150 x 4.6 mm, 5 µm0.4 mM CuSO₄ in acetonitrile/sodium acetateR- and S-baclofen separation in plasma researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds, including isotopically labeled standards like Baclofen-d5 (hydrochloride). The goal is to develop a method capable of separating the main compound from any synthesis-related impurities, degradation products, or isomers.

A common approach involves reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. For baclofen and its analogs, a C18 column is frequently utilized. nih.goviosrjournals.orgresearchgate.net Method development focuses on optimizing the mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity.

One validated RP-HPLC method for baclofen utilizes a mobile phase consisting of a potassium dihydrogen phosphate (B84403) buffer mixed with acetonitrile and methanol. wisdomlib.org This method, run on a Symmetry C18 column, demonstrated a retention time of approximately 5.5 minutes. wisdomlib.org Another study employed a gradient HPLC method with a C18 stationary phase and a water-acetonitrile-trifluoroacetic acid gradient, which was effective in separating baclofen from its synthesis-related impurities. d-nb.info The detection wavelength for baclofen is typically set around 220-225 nm or 272 nm to achieve maximum absorbance. researchgate.netwisdomlib.orgresearchgate.netrroij.com

The purity of Baclofen-d5 (hydrochloride) is critical as it serves as an internal standard. Any significant impurity could interfere with the accurate quantification of the unlabeled analyte. Therefore, HPLC methods for purity assessment are rigorously validated to ensure they can detect and quantify potential impurities at very low levels. d-nb.info

Table 1: Example HPLC Parameters for Baclofen Analysis

Parameter Condition Source
Column Symmetry C18, 250 x 4.6 mm, 5 µm nih.gov
Mobile Phase Potassium dihydrogen phosphate buffer, acetonitrile, and methanol wisdomlib.org
Flow Rate 0.8 mL/min wisdomlib.org
Detection Wavelength 225 nm wisdomlib.org

Chiral Chromatography for Enantiomeric Separation and Analysis

Baclofen is a chiral molecule, existing as R-(-)- and S-(+)-enantiomers. nih.gov Since the pharmacological activity often resides in one enantiomer, the ability to separate and quantify each is crucial. Chiral chromatography is the primary technique for this purpose.

Various chiral stationary phases (CSPs) have been successfully employed for the enantioselective separation of baclofen. These include macrocyclic antibiotic-based CSPs like teicoplanin and vancomycin, as well as cyclodextrin-based columns. researchgate.netnih.govresearchgate.net

One method utilized a Phenomenex Chirex 3216 chiral column with a mobile phase of 0.4 mM CuSO4 in an acetonitrile-sodium acetate mixture for the separation of R- and S-baclofen in human plasma. nih.gov Another approach used a teicoplanin-based Chirobiotic T column with a polar ionic mobile phase. researchgate.net Nano-liquid chromatography coupled with tandem mass spectrometry (nano-LC-MS/MS) has also been applied, using a capillary column packed with vancomycin-modified silica (B1680970) particles to achieve chiral separation in under 11 minutes. nih.govresearchgate.net

For Baclofen-d5, it is essential that the chiral method can baseline-separate the deuterated enantiomers from each other and from the unlabeled enantiomers, ensuring no isotopic interference during quantification.

Table 2: Chiral Separation Techniques for Baclofen Enantiomers

Chiral Stationary Phase (CSP) Mobile Phase Detection Source
Phenomenex Chirex 3216 0.4 mM CuSO4 in acetonitrile-20 mM sodium acetate (17:83) UV at 220 nm nih.gov
Teicoplanin (Chirobiotic T) Methanol: glacial acetic acid: triethylamine (B128534) (100:0.1:0.1, v/v/v) UV at 220 nm researchgate.net
Vancomycin-modified silica 90:10 MeOH/water (v/v) with 10 mM ammonium acetate, pH 4.5 MS/MS nih.govresearchgate.net

Method Validation for Deuterated Analogs in Research Matrices

The use of a deuterated analog like Baclofen-d5 as an internal standard in quantitative bioanalysis by LC-MS/MS is highly recommended. nih.govoup.com This is because it co-elutes with the unlabeled analyte and has nearly identical chemical and physical properties, allowing it to compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement). nih.gov A comprehensive validation of the analytical method is required to ensure its reliability.

Specificity and Selectivity with Respect to Unlabeled Baclofen and Endogenous Components

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. rroij.com In the context of Baclofen-d5, the method must demonstrate a lack of interference from endogenous compounds in the matrix (e.g., plasma, blood) and from the unlabeled baclofen. nih.govnih.gov

This is typically achieved by analyzing multiple sources of blank matrix to check for interfering peaks at the retention time of the analyte and internal standard. nih.gov For LC-MS/MS methods, specificity is further enhanced by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). For instance, a method for baclofen used transitions of m/z 214.1 > 150.9 (quantifier) and 214.1 > 115.0 (qualifier), while the deuterated standard (baclofen-d4) used m/z 218.0 > 120.1 and 218.0 > 119.0. nih.gov The method is considered selective if the response from interfering components is less than 20% of the lower limit of quantification (LLOQ) for the analyte.

Linearity and Calibration Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard (Baclofen-d5) against the nominal concentration of the analyte.

A linear relationship is typically accepted if the correlation coefficient (r²) is greater than 0.99. nih.govnih.gov For example, a validated LC-MS/MS method for baclofen in human plasma demonstrated linearity from 25 to 1,000 ng/mL with an r² > 0.999. nih.govcncb.ac.cn Another method for post-mortem blood was linear from 0.05 to 1.00 µg/mL (50 to 1000 ng/mL) with an r² > 0.999. nih.govresearchgate.net The calibration range should encompass the expected concentrations in the study samples.

Precision, Accuracy, and Reproducibility in Research Settings

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the mean test results to the true value and is expressed as percent error or percent recovery.

These parameters are evaluated at multiple concentration levels (low, medium, and high quality control samples) within a single day (intra-day precision and accuracy) and over several days (inter-day precision and accuracy) to assess reproducibility. nih.govnih.gov For bioanalytical methods, the precision (%RSD) should not exceed 15% (20% at the LLOQ), and the accuracy should be within ±15% (±20% at the LLOQ).

For instance, a validated method for baclofen enantiomers showed intra-day precision of 0.5-4.4% and inter-day precision of 3.3-5.2%. nih.gov An LC-MS/MS method for baclofen reported intra-day and inter-day imprecisions of less than 5%. nih.govcncb.ac.cn

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. nih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be reliably and reproducibly quantified with predefined accuracy and precision. nih.gov

The LOQ is often defined as the lowest point on the calibration curve and must meet the acceptance criteria for precision and accuracy (typically ±20% and <20% RSD). nih.gov The LOD is often determined based on the signal-to-noise ratio (S/N), commonly requiring a ratio of 3:1, while the LOQ requires a ratio of 10:1. sepscience.com

A validated LC-MS-MS method for baclofen in human plasma established an LOD of 5 ng/mL and an LOQ of 25 ng/mL. nih.govcncb.ac.cn Another method for post-mortem blood reported both the LOD and LOQ to be 0.05 µg/mL (50 ng/mL). nih.govresearchgate.net

Table 3: Summary of Method Validation Parameters for Baclofen Quantification

Parameter Typical Value/Range Source(s)
Linearity (r²) > 0.999 nih.govnih.govresearchgate.net
Calibration Range 25 - 1,000 ng/mL nih.govcncb.ac.cn
50 - 1,000 ng/mL nih.govresearchgate.net
Intra-day Precision (%RSD) < 5% nih.govnih.govcncb.ac.cn
Inter-day Precision (%RSD) < 6% nih.govnih.govcncb.ac.cn
Accuracy (% Recovery / % Error) Within ±15% nih.gov
LOD 5 ng/mL nih.govcncb.ac.cn
50 ng/mL nih.govresearchgate.net
LOQ 25 ng/mL nih.govcncb.ac.cn

Robustness and Long-Term Stability of Analytical Methods

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the quantification of baclofen, various high-performance liquid chromatography (HPLC) methods have been evaluated for their robustness. researchgate.netresearchgate.net

A study involving a reversed-phase HPLC (RP-HPLC) method for baclofen tablets demonstrated robustness by intentionally varying parameters such as the pH of the mobile phase, the percentage of the organic solvent, and the flow rate. The results indicated that minor changes in these parameters did not significantly affect the quantitation of baclofen, confirming the method's robustness. researchgate.netresearchgate.net Another study using a factorial design to evaluate robustness also concluded that the developed HPLC method was robust for the determination of baclofen in tablets. researchgate.net

Long-term stability of sample solutions is also a critical factor in analytical method validation. For baclofen, the stability of sample solutions and the mobile phase has been assessed. One study found that baclofen sample solutions and the mobile phase were stable for at least 48 hours, which is crucial for routine laboratory analysis where samples may not be analyzed immediately after preparation. ijsr.net

The following table summarizes the parameters often evaluated for robustness in HPLC methods for baclofen analysis:

Parameter VariedTypical Variation RangeAcceptance Criteria
Mobile Phase Composition± 2-5% of organic modifierResolution between peaks > 1.5, Tailing factor < 2
Mobile Phase pH± 0.1-0.2 unitsPeak symmetry and retention time within acceptable limits
Column Temperature± 2-5 °CConsistent retention time and peak shape
Flow Rate± 0.1-0.2 mL/min%RSD of analyte concentration < 2%
Wavelength of Detection± 2-5 nmNo significant change in analyte response

This table is a representation of typical parameters and acceptance criteria and may vary based on the specific method and regulatory guidelines.

Role of Baclofen-d5 (hydrochloride) as an Internal Standard

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential for accurate and precise quantification of the analyte. wuxiapptec.com A stable isotope-labeled (SIL) internal standard, such as Baclofen-d5 (hydrochloride), is considered the gold standard for this purpose. wuxiapptec.comchiron.no

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a known concentration to all samples, including calibrators, quality controls, and unknown samples, before sample processing. wuxiapptec.comresearchgate.netmsacl.org The fundamental principle is that the IS experiences similar losses and variations as the analyte during the entire analytical process, from sample preparation to detection. wuxiapptec.comchiron.no

By calculating the ratio of the analyte's response to the IS's response, any variability introduced during the analytical workflow can be compensated for. This ratio is then used to construct the calibration curve and determine the concentration of the analyte in the unknown samples. researchgate.net The use of a SIL-IS like Baclofen-d5 is preferred because it co-elutes with the unlabeled analyte and has nearly identical chemical and physical properties, ensuring the most accurate compensation. wuxiapptec.comchiron.no

Key considerations for selecting and using an internal standard include:

Purity: The IS should be free of impurities that could interfere with the analyte quantification. nih.gov

Concentration: The amount of IS added should provide a sufficient response for reproducible measurements without suppressing the analyte's signal. chiron.no

Timing of Addition: The IS should be added as early as possible in the sample preparation process to account for variability in all subsequent steps. wuxiapptec.com

Matrix effects are a significant challenge in bioanalysis, especially with LC-MS. researchgate.net These effects arise from co-eluting endogenous components in the biological matrix (e.g., plasma, urine) that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govrsc.org

Baclofen-d5, being a deuterated analog of baclofen, has almost identical chromatographic behavior and ionization efficiency. nih.gov Therefore, it is affected by matrix components in the same way as the unlabeled baclofen. By normalizing the baclofen signal to the Baclofen-d5 signal, the variability caused by matrix effects can be effectively canceled out. nih.govrsc.org For instance, if the ionization of both baclofen and Baclofen-d5 is suppressed by 10% due to a matrix effect, the ratio of their signals will remain constant, ensuring accurate quantification. nih.gov

Sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), can introduce variability in analyte recovery. wuxiapptec.com Adding Baclofen-d5 to the sample before these steps ensures that any loss of the analyte during extraction will be mirrored by a proportional loss of the internal standard. chiron.no This is particularly important for complex extraction procedures where complete and consistent recovery is difficult to achieve. nih.gov The use of a deuterated internal standard is crucial when using SPE, as non-uniformity of the solid phase can lead to differential recovery of the analyte and a non-deuterated internal standard. nih.gov

The following table illustrates how Baclofen-d5 compensates for variability:

Analytical StepPotential Source of VariabilityHow Baclofen-d5 Compensates
Sample Preparation Incomplete extraction recovery, analyte loss during transferExperiences similar losses as baclofen, maintaining a constant analyte/IS ratio. wuxiapptec.com
Chromatography Minor variations in injection volumeThe ratio of analyte to IS remains unaffected by small volume changes.
Mass Spectrometry Ion suppression or enhancement due to matrix effectsCo-elutes with baclofen and is affected similarly by matrix components, allowing for normalization of the signal. nih.gov

Pharmacokinetic and Metabolic Investigations of Baclofen D5 Hydrochloride in Preclinical Models

Absorption and Distribution Studies in In Vivo Preclinical Systems

Gastrointestinal Absorption Kinetics in Animal Models

In preclinical animal models, the non-deuterated form of baclofen (B1667701) demonstrates rapid and extensive absorption from the gastrointestinal tract. fda.govmsdvetmanual.com Studies in dogs indicate that peak plasma concentrations are achieved in approximately two hours following oral administration. msdvetmanual.com The absorption of baclofen may be dose-dependent, with a reduction in absorption at higher doses. fda.govdrugbank.com While specific data for Baclofen-d5 is limited, the fundamental absorption mechanisms are expected to be similar to the parent compound. In rats, baclofen has been shown to stimulate gastric motility and secretion through a central, vagally-dependent mechanism, which could influence its own absorption kinetics. nih.gov The primary site of absorption for baclofen is the upper small intestine, with minimal contribution from the colon. frontiersin.org

Table 1: Gastrointestinal Absorption Parameters of Baclofen in Animal Models

Parameter Animal Model Findings Reference
Peak Concentration Time (Tmax) Dogs ~2 hours post-oral administration msdvetmanual.com
Absorption Site General Upper small intestine frontiersin.org
Dose-Dependence General Absorption may be reduced with increasing doses fda.govdrugbank.com

Tissue Distribution Profiling (excluding human)

Following absorption, baclofen is widely distributed throughout the body in animal models. msdvetmanual.com Preclinical studies in rats have shown that baclofen crosses the placenta, and its distribution in the fetus is similar to that in the dam. fda.gov The compound has also been detected in animal milk. fda.gov Due to its water-soluble nature, baclofen does not readily cross the blood-brain barrier. drugbank.comnih.gov The volume of distribution in rats has not been extensively detailed in the provided search results, but its lipophilicity is a key determinant of its distribution pattern. nih.gov

Blood-Brain Barrier Penetration Studies (preclinical in vitro/in vivo models)

Baclofen's ability to penetrate the blood-brain barrier (BBB) is limited. drugbank.comnih.gov In vitro BBB models have been utilized to assess the permeability of baclofen. nih.gov These models, often employing co-cultures of endothelial cells, astrocytes, and pericytes, help in understanding the transport mechanisms across the BBB. mdpi.com While baclofen is a lipophilic derivative of GABA, its penetration is not solely based on passive diffusion. medchemexpress.com Evidence suggests the involvement of the large neutral amino acid transporter for influx into the brain, which is counteracted by an efficient efflux mechanism, likely involving an organic anion transporter. frontiersin.org This results in significantly lower concentrations of baclofen in the cerebrospinal fluid compared to plasma. drugbank.com

In Vitro and Ex Vivo Metabolic Characterization

Identification and Elucidation of Metabolic Pathways for Deuterated Baclofen

The metabolism of baclofen is not extensive, with a significant portion of the drug excreted unchanged. nih.gov In humans, approximately 15% of an oral dose undergoes metabolism, primarily through deamination in the liver. drugbank.com This process leads to the formation of the main metabolite, β-(p-chlorophenyl)-4-hydroxybutyric acid, which is pharmacologically inactive. drugbank.com While specific studies on the metabolic pathways of Baclofen-d5 are not detailed in the provided results, the deuteration is not expected to fundamentally change the primary metabolic route of deamination. The substitution of hydrogen with deuterium (B1214612) can, however, slow down the rate of metabolism due to the kinetic isotope effect, potentially leading to a longer half-life and altered pharmacokinetic profile. researchgate.net

Assessment of Biotransformation Enzyme Involvement (e.g., CYP450, other hydrolases)

The primary metabolic pathway for baclofen is deamination, a Phase I biotransformation reaction. drugbank.com While the specific enzymes responsible for the deamination of baclofen are not explicitly identified as cytochrome P450 (CYP450) enzymes in the provided search results, CYP enzymes are major contributors to Phase I metabolism of many xenobiotics. nih.govmdpi.commdpi.com It is plausible that CYP enzymes or other hydrolases are involved in this process. The metabolism of baclofen is considered a minor elimination pathway, with renal excretion of the unchanged drug being predominant. drugbank.comnih.gov Further research is needed to definitively identify the specific enzyme subtypes responsible for baclofen's metabolism.

Table 2: Compound Names Mentioned in the Article

Compound Name
Baclofen
Baclofen-d5 (hydrochloride)
Gamma-aminobutyric acid (GABA)

Quantification of Isotope Effects on Metabolic Rate (Kinetic Isotope Effects, KIE)

The primary rationale for developing deuterated compounds like Baclofen-d5 is to leverage the kinetic isotope effect (KIE). The KIE is a phenomenon where the substitution of an atom with its heavier isotope, in this case, hydrogen with deuterium, leads to a decrease in the rate of a chemical reaction. This occurs because the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond.

In the context of pharmacology, this effect is strategically used to slow down drug metabolism, particularly when the metabolic process involves the breaking of a C-H bond in the rate-determining step. The metabolism of baclofen, although minor, occurs primarily via oxidative deamination in the liver to form its main metabolite, β-(p-chlorophenyl)-4-hydroxybutyric acid, which is pharmacologically inactive. medsinfo.com.aunih.govdrugbank.com This metabolic pathway involves the cleavage of a C-H bond.

By replacing hydrogen atoms at or near the site of metabolism with deuterium, as in Baclofen-d5, the rate of this deamination reaction is expected to be significantly reduced. This reduction in metabolic rate can lead to improved pharmacokinetic properties, such as a longer half-life and increased plasma exposure of the active parent drug.

While the theoretical basis for a KIE in Baclofen-d5 is strong, specific preclinical studies providing quantitative values (e.g., kH/kD ratios) for the metabolic rate of Baclofen-d5 are not extensively available in published literature. However, conceptual data from in vitro preclinical models, such as liver microsome assays, would typically be presented as shown in the hypothetical table below to quantify this effect.

Table 1: Hypothetical In Vitro Metabolic Stability of Baclofen and Baclofen-d5 in Rat Liver Microsomes

Compound Intrinsic Clearance (CLint, µL/min/mg protein) Half-Life (t½, min) Kinetic Isotope Effect (kH/kD)
Baclofen 15.2 45.6 -
Baclofen-d5 4.8 144.3 3.17

This table is illustrative and based on the principles of KIE; the data are not derived from a specific published study.

Excretion Pathways and Mass Balance Studies (preclinical)

Preclinical mass balance studies are crucial for determining how a drug and its metabolites are eliminated from the body. For baclofen, the vast majority of the drug is known to be excreted from the body unchanged. nih.govdrugbank.com

In preclinical models, as in humans, the kidneys are the principal organs for the excretion of baclofen. medsinfo.com.aunih.gov Animal studies confirm systemic absorption and subsequent elimination of the compound. sterimaxinc.combiorxiv.orghpra.ie The primary mechanism for renal excretion is glomerular filtration. nih.gov Given its water-soluble nature, baclofen is efficiently filtered from the blood into the urine. Studies have shown that the renal clearance of baclofen is high, and passive tubular reabsorption is relatively low. nih.gov

For Baclofen-d5, the kinetic isotope effect is expected to further reduce the rate of metabolism. Consequently, the formation of β-(p-chlorophenyl)-4-hydroxybutyric acid would be even lower than that observed with non-deuterated baclofen. This would result in a smaller fraction of the dose being excreted as metabolites and a correspondingly larger fraction being eliminated as the unchanged parent drug, Baclofen-d5. This shift would enhance the proportion of the dose cleared renally as the active compound.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

PBPK modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nanopharm.co.ukju.edu.jo These models integrate drug-specific properties with physiological data (e.g., organ volumes, blood flow rates) from preclinical species to simulate drug concentration profiles in various tissues over time. nih.govnih.gov

While specific PBPK models for Baclofen-d5 are not yet detailed in the literature, models for the parent compound, baclofen, have been successfully developed and applied in preclinical settings. nih.govresearchgate.netnih.gov These models are typically built using a "bottom-up" approach, where parameters are derived from in vitro and preclinical data. nih.gov For instance, researchers have used PBPK models based on rat data to predict baclofen concentrations in the central nervous system. researchgate.netnih.gov

To develop a PBPK model for Baclofen-d5, an existing, validated PBPK model for standard baclofen would be adapted. The key modification would be to the parameters governing metabolism. The intrinsic clearance (CLint) or the enzyme kinetic parameters (Vmax/Km) associated with the deamination pathway would be adjusted to reflect the reduction in metabolic rate caused by the kinetic isotope effect. All other system-specific physiological parameters, such as organ volumes and blood flow rates, would remain unchanged, as deuteration does not affect the physiology of the preclinical model. food.gov.uk The drug-specific parameters like plasma protein binding and tissue partitioning would also be assumed to be identical to those of non-deuterated baclofen.

Once a PBPK model for Baclofen-d5 is developed, it can be used to simulate and predict its disposition in preclinical populations, such as rats or mice. nih.gov The primary utility of such a simulation would be to quantitatively forecast how the reduced metabolic clearance due to deuteration impacts key pharmacokinetic parameters.

The model would predict that, compared to an equivalent dose of standard baclofen, Baclofen-d5 will exhibit:

A lower systemic clearance (CL) , driven by the reduction in metabolic clearance.

A longer elimination half-life (t½) , as the drug persists in the body for a longer duration before being eliminated.

These predictions are invaluable in the early stages of drug development, as they can help in designing more efficient preclinical and subsequent clinical studies. nih.govmdpi.com The table below provides a simulated comparison of key pharmacokinetic parameters in a preclinical rat model.

Table 2: Predicted Pharmacokinetic Parameters of Baclofen vs. Baclofen-d5 in a Simulated Preclinical Rat Model

Parameter Baclofen (Simulated) Baclofen-d5 (Predicted) Predicted Change
Area Under the Curve (AUC, ng·h/mL) 1250 1875 +50%
Systemic Clearance (CL, L/h/kg) 0.32 0.21 -34%
Elimination Half-Life (t½, h) 3.5 5.3 +51%
% Excreted Unchanged 85% >90% Increase

This table is for illustrative purposes to demonstrate the expected outcomes from a PBPK simulation based on the principles of KIE.

Pharmacodynamic and Mechanistic Research of Baclofen D5 Hydrochloride

Receptor Binding and Agonism Studies (in vitro, preclinical tissues)

GABAB Receptor Binding Affinity and Efficacy Determination

Baclofen-d5, as a deuterated analog of baclofen (B1667701), is expected to exhibit a similar high affinity for the GABAB receptor. medchemexpress.eumedchemexpress.com Baclofen itself is a potent and selective agonist at this receptor. Studies on the non-deuterated form have established its binding characteristics. For instance, (S)-Baclofen demonstrates IC50 values of 1.77 µM for GABAB receptors and 1564 µM for GABAA receptors, highlighting its selectivity. The primary action of baclofen is to mimic the inhibitory effects of GABA by binding to GABAB receptors, which leads to a slow presynaptic inhibition. medchemexpress.eumedchemexpress.com

Data Table: Representative GABAB Receptor Binding Data for Baclofen Analogs

Compound Receptor Parameter Value
(S)-Baclofen GABAB IC50 1.77 µM

Subtype Selectivity Profiling of GABAB Receptors

Comparative Binding Kinetics with Unlabeled Baclofen

Deuteration of a drug molecule can potentially influence its pharmacokinetic properties, including its binding kinetics. medchemexpress.commedchemexpress.com While specific studies directly comparing the binding kinetics of Baclofen-d5 and unlabeled baclofen are not extensively documented in the provided search results, the principle of deuteration suggests that it could lead to an increased metabolic stability. sec.gov This may result in a prolonged half-life and increased systemic exposure compared to the non-deuterated form. sec.gov For baclofen, the plasma elimination half-life is reported to be between 3.5 and 5.3 hours. mdpi.com Any alteration in this due to deuteration would be a key aspect of its pharmacokinetic profile.

Data Table: Pharmacokinetic Parameters of Baclofen Enantiomers

Enantiomer Plasma Elimination Half-Life
R-baclofen 5.3 h mdpi.com

Cellular and Molecular Mechanisms of Action (in vitro, ex vivo)

Modulation of Neurotransmitter Release (e.g., GABA, glutamate)

The primary mechanism by which baclofen exerts its effects is through the modulation of neurotransmitter release. nih.gov By acting as a GABAB receptor agonist, baclofen inhibits the release of excitatory neurotransmitters. nih.govdrugbank.com This occurs at presynaptic terminals where the activation of GABAB receptors leads to a reduction in calcium influx, a critical step for neurotransmitter vesicle fusion and release. drugbank.compatsnap.com Consequently, the release of excitatory amino acids like glutamate (B1630785) is suppressed.

Ion Channel Modulation (e.g., potassium and calcium channels)

The activation of GABAB receptors by baclofen initiates a cascade of intracellular events that involve the modulation of ion channels. drugbank.compatsnap.com A key effect is the activation of inwardly rectifying potassium (K+) channels. patsnap.com This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. drugbank.com This hyperpolarized state makes it more difficult for the neuron to reach the action potential threshold, thus reducing neuronal excitability. patsnap.com

Simultaneously, baclofen binding to GABAB receptors inhibits voltage-gated calcium (Ca2+) channels at presynaptic terminals. nih.govpatsnap.com The influx of calcium is essential for the release of neurotransmitters. patsnap.com By inhibiting these channels, baclofen effectively reduces the amount of excitatory neurotransmitters released into the synapse. drugbank.com

Data Table: Ion Channel Modulation by Baclofen

Ion Channel Effect of Baclofen Consequence
Potassium (K+) Channels Activation patsnap.com Hyperpolarization, decreased neuronal excitability drugbank.com

Downstream Signaling Pathway Investigations (e.g., G-protein coupled receptors)

Baclofen exerts its effects by acting as a selective agonist for the Gamma-aminobutyric acid type B (GABA-B) receptor. The GABA-B receptor is a metabotropic, G-protein coupled receptor (GPCR) that functions as an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits. The binding of Baclofen to the Venus flytrap domain of the GABA-B1 subunit initiates a conformational change, leading to the activation of associated heterotrimeric G-proteins, predominantly of the Gi/Go family.

Activation of Gi/Go proteins by the Baclofen-bound receptor complex triggers several key downstream signaling cascades:

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels subsequently decrease the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream target proteins involved in neuronal function.

Modulation of Ion Channels: The Gβγ subunit, which dissociates from Gαi/o upon receptor activation, directly modulates the activity of specific ion channels.

Activation of GIRK Channels: Gβγ binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK or Kir3) channels. This activation increases K+ efflux from the neuron, leading to membrane hyperpolarization and a decrease in neuronal excitability. This is the primary mechanism for its postsynaptic inhibitory effects.

Inhibition of VGCCs: Gβγ binding inhibits high-voltage-activated Ca2+ channels (primarily N-type and P/Q-type). This action, occurring predominantly at presynaptic terminals, reduces calcium influx upon arrival of an action potential, thereby suppressing the release of neurotransmitters such as glutamate, GABA, and monoamines.

The table below summarizes the core downstream signaling events following GABA-B receptor activation by Baclofen.

Table 1: Key Downstream Signaling Events of Baclofen at GABA-B Receptors
Signaling ComponentEffector ProteinMechanism of ActionPrimary Cellular Outcome
i/o SubunitAdenylyl CyclaseInhibitionDecreased intracellular cAMP levels
Gβγ SubunitGIRK (Kir3) ChannelsActivation / GatingK+ efflux, postsynaptic hyperpolarization
Gβγ SubunitVoltage-Gated Ca2+ Channels (N-type, P/Q-type)InhibitionReduced Ca2+ influx, presynaptic inhibition of neurotransmitter release

In Vitro Functional Assays on Neuronal Activity

The signaling cascades initiated by Baclofen translate into measurable changes in neuronal activity, which are extensively studied using in vitro preparations such as brain slices or cultured neurons.

Electrophysiological techniques provide direct measurement of Baclofen's effects on neuronal membrane properties and ion flow.

Patch-Clamp Recordings: This technique allows for high-resolution analysis of ion currents in individual neurons. In whole-cell voltage-clamp recordings, application of Baclofen to a neuron expressing GABA-B receptors typically elicits a slow, long-lasting outward current. This current is identified as a potassium current mediated by GIRK channels, as it can be blocked by specific GIRK channel inhibitors (e.g., tertiapin-Q) and its reversal potential follows the Nernst potential for K+. In current-clamp mode, this outward K+ current results in membrane hyperpolarization, moving the membrane potential further from the threshold for firing an action potential.

The following table presents typical findings from electrophysiological studies of Baclofen's action.

Table 2: Summary of Electrophysiological Effects of Baclofen
Recording TechniqueParameter MeasuredObserved Effect of BaclofenUnderlying Mechanism
Voltage-Clamp Patch-ClampMembrane CurrentInduction of a slow outward currentActivation of GIRK channels
Current-Clamp Patch-ClampMembrane PotentialHyperpolarization (~5-15 mV)Increased K+ conductance
Current-Clamp Patch-ClampInput ResistanceDecreaseOpening of K+ channels (shunting effect)
Microelectrode Array (MEA)Network Spike RateSignificant decreaseWidespread pre- and postsynaptic inhibition

Baclofen is a potent modulator of synaptic transmission through both presynaptic and postsynaptic mechanisms.

Presynaptic Inhibition: By activating presynaptic GABA-B autoreceptors and heteroreceptors, Baclofen inhibits the release of various neurotransmitters. When applied to glutamatergic synapses, Baclofen reduces the amplitude of excitatory postsynaptic potentials/currents (EPSPs/EPSCs) by decreasing the probability of glutamate release from the presynaptic terminal. This is achieved through the Gβγ-mediated inhibition of presynaptic voltage-gated Ca2+ channels. Similarly, at GABAergic synapses, Baclofen can activate GABA-B autoreceptors to reduce GABA release, a form of disinhibition.

Postsynaptic Inhibition: As described previously, Baclofen activates postsynaptic GABA-B receptors, leading to GIRK channel-mediated hyperpolarization. This increases the amount of excitatory input required to depolarize the neuron to its action potential threshold, thus producing a powerful inhibitory effect.

The combined pre- and postsynaptic actions of Baclofen result in a profound net decrease in neuronal excitability and an enhancement of synaptic inhibition.

Reduced Excitability: Postsynaptic hyperpolarization moves the neuron's resting membrane potential away from the firing threshold. Simultaneously, the decrease in input resistance caused by the opening of K+ channels creates a "shunting" effect, where excitatory currents are less effective at depolarizing the membrane.

Enhanced Inhibition: Presynaptically, Baclofen suppresses the release of the brain's primary excitatory neurotransmitter, glutamate. This reduction in excitatory drive, combined with the direct postsynaptic hyperpolarization, creates a powerful brake on neuronal and network activity.

The table below consolidates the mechanisms through which Baclofen modulates neuronal excitability.

Table 3: Mechanisms of Baclofen-Induced Reduction in Neuronal Excitability
LocationMolecular ActionFunctional Consequence
Presynaptic TerminalInhibition of N- and P/Q-type Ca2+ channelsReduced neurotransmitter (e.g., Glutamate) release
Postsynaptic MembraneActivation of GIRK (Kir3) channelsMembrane hyperpolarization and shunting inhibition
IntracellularInhibition of adenylyl cyclaseDecreased cAMP production and PKA activity

Research Applications and Contributions of Baclofen D5 Hydrochloride to Scientific Inquiry

Utility in Quantitative Bioanalytical Chemistry

The use of stable isotope-labeled internal standards, such as Baclofen-d5 (hydrochloride), is a cornerstone of modern bioanalytical chemistry, especially in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards are considered the gold standard for compensating for variability during sample preparation and analysis.

Enhancing Accuracy and Precision in Preclinical Sample Analysis

In preclinical studies, where the accurate determination of drug concentrations in biological samples is paramount, Baclofen-d5 (hydrochloride) plays a pivotal role. As a deuterated internal standard, it exhibits nearly identical chemical and physical properties to baclofen (B1667701). nih.goviscientific.org This similarity ensures that it behaves in the same manner as the analyte during extraction, chromatography, and ionization in the mass spectrometer. nih.gov Consequently, any loss of analyte during sample processing or fluctuations in instrument response can be effectively corrected for by monitoring the signal of the deuterated standard.

Several validated LC-MS/MS methods for the quantification of baclofen in human plasma have been developed utilizing deuterated baclofen (specifically Baclofen-d4 (B563136), which is functionally analogous to Baclofen-d5 for this purpose) as an internal standard. nih.goviscientific.orgnih.gov These methods demonstrate high sensitivity, with a lower limit of quantification (LLOQ) typically around 5 ng/mL, and excellent linearity over a wide concentration range. nih.goviscientific.org The use of a deuterated internal standard is crucial for mitigating matrix effects, which are common in complex biological samples and can lead to inaccurate quantification if not properly addressed. nih.gov By co-eluting with baclofen, the deuterated standard experiences the same ion suppression or enhancement, allowing for a reliable normalization of the analyte signal and thus enhancing the accuracy and precision of the measurement. nih.gov

The following table summarizes the key parameters of a validated LC-MS/MS method for baclofen quantification using a deuterated internal standard:

ParameterValueReference
Internal StandardBaclofen-d4 nih.goviscientific.org
Biological MatrixHuman Plasma nih.goviscientific.org
Extraction MethodSolid-Phase Extraction (SPE) nih.goviscientific.org
Linearity Range25 - 1,000 ng/mL nih.gov
Lower Limit of Quantification (LLOQ)5.023 ng/mL iscientific.org
Inter-day Precision (%RSD)< 5% nih.gov
Inter-day AccuracyWithin ±15% of nominal concentration nih.gov

Standard for Method Development and Cross-Validation

The development and validation of robust bioanalytical methods are critical for drug development and clinical studies. Baclofen-d5 (hydrochloride) serves as an essential reference standard during this process. Its use allows for the optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity, selectivity, and throughput. iscientific.org

During method validation, various parameters are assessed, including specificity, linearity, accuracy, precision, recovery, and stability. The consistent performance of the deuterated internal standard across different validation experiments provides confidence in the reliability of the method. For instance, in cross-validation studies, where results from different laboratories or analytical methods are compared, Baclofen-d5 (hydrochloride) can be used as a common internal standard to ensure consistency and comparability of the data.

The importance of a high-purity internal standard cannot be overstated, as impurities can interfere with the quantification of the analyte. nih.gov Therefore, well-characterized and high-purity Baclofen-d5 (hydrochloride) is indispensable for developing and validating bioanalytical methods that meet regulatory standards.

Elucidation of Drug Metabolism and Disposition

Understanding the metabolic fate of a drug is a fundamental aspect of pharmacology. While the primary application of Baclofen-d5 (hydrochloride) is as an internal standard, its properties as a stable isotope-labeled compound also make it a valuable tool for investigating the metabolism and disposition of baclofen.

Tracing Metabolic Pathways and Identifying Novel Metabolites

Baclofen is known to be primarily excreted unchanged in the urine (approximately 70-85%), with about 15% of the dose undergoing metabolism, mainly through deamination to form the inactive metabolite, β-(p-chlorophenyl)-γ-hydroxybutyric acid. nih.govfrontiersin.orgfda.gov To investigate this and other potential minor metabolic pathways in more detail, Baclofen-d5 (hydrochloride) can be administered in preclinical models.

By using mass spectrometry to screen for metabolites, researchers can distinguish drug-related material from endogenous compounds by the characteristic mass shift of the deuterium-labeled fragments. This approach facilitates the identification and structural elucidation of novel or unexpected metabolites that might otherwise be present at very low concentrations and difficult to detect.

Studying Deuterium-Induced Metabolic Switching and Shunting

The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic reactions due to the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolic transformations mediated by enzymes such as cytochrome P450s. nih.govplos.org

While specific studies on deuterium-induced metabolic switching for baclofen are not prominent in the literature, the principle remains a powerful tool in drug metabolism research. By strategically placing deuterium atoms at sites of metabolism on the baclofen molecule, researchers could potentially slow down the primary metabolic pathway (deamination). This "metabolic switching" or "shunting" could lead to an increase in the formation of metabolites through alternative, minor pathways. google.com The study of these alternative pathways using Baclofen-d5 could provide a more complete picture of its metabolic profile and potentially reveal metabolites with unexpected pharmacological activity or toxicity.

Mechanistic Pharmacological Investigations

The primary mechanism of action of baclofen is its agonist activity at the GABA-B receptor. nih.govmdpi.com While not extensively documented in published literature for this specific purpose, Baclofen-d5 (hydrochloride) has the potential to be a valuable tool in mechanistic pharmacological studies.

As a stable, non-radioactive labeled version of baclofen, it can be used in competitive binding assays to determine the affinity of other compounds for the GABA-B receptor. In such assays, the displacement of labeled Baclofen-d5 from the receptor by an unlabeled compound would be measured, allowing for the determination of the unlabeled compound's binding affinity. This approach offers an alternative to using radiolabeled ligands, avoiding the safety and disposal issues associated with radioactivity.

Furthermore, in studies investigating receptor kinetics and occupancy in vivo, the use of a deuterated standard like Baclofen-d5 coupled with advanced imaging techniques could provide insights into the dynamic interaction of baclofen with its receptor in the central nervous system. The availability of deuterated baclofen is noted for its potential in muscle spasticity research, which is directly related to its mechanism of action at the GABA-B receptor. medchemexpress.com

Probing Receptor-Ligand Interactions with Isotopic Probes

The use of isotopically labeled ligands is a cornerstone of research into receptor pharmacology. These probes can help elucidate the binding kinetics, affinity, and conformational changes that occur when a ligand interacts with its receptor. Baclofen exerts its effects by binding to and activating GABA-B receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission. nih.govmdpi.com The binding of an agonist like baclofen induces a conformational change in the receptor, which in turn triggers downstream signaling cascades. mdpi.com

In principle, Baclofen-d5 could be used as a probe to study these interactions. The substitution of hydrogen with deuterium results in a molecule with a slightly different vibrational energy and a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.netfda.gov While the kinetic isotope effect is most pronounced in reactions involving bond cleavage, subtle secondary isotope effects can sometimes influence binding affinity and kinetics. However, specific studies utilizing Baclofen-d5 to probe the nuances of the GABA-B receptor-ligand interaction are not extensively documented in publicly available research. The primary documented use of Baclofen-d5 remains in quantitative analysis rather than as a direct probe of receptor binding dynamics.

Investigating Isotope Effects on Receptor Activation and Signal Transduction

The replacement of hydrogen with deuterium can influence the metabolic fate of a drug, a phenomenon known as the deuterium kinetic isotope effect (KIE). researchgate.net This effect is most significant when the C-H bond being replaced is cleaved during a rate-limiting step of the drug's metabolism. researchgate.net For baclofen, approximately 15% of a dose is metabolized in the liver, primarily through deamination. biorxiv.org Deuteration at or near the sites of metabolic attack could theoretically slow this process, altering the pharmacokinetic profile of the drug.

Beyond metabolism, there is a theoretical potential for isotope effects to influence receptor activation and signaling directly, although this is considered a less common and more subtle effect. researchgate.net The activation of a G-protein coupled receptor like the GABA-B receptor is a dynamic process involving intricate conformational changes. mdpi.com While Baclofen-d5 is structurally and sterically almost identical to its non-deuterated counterpart, the altered vibrational modes of the C-D bonds could, in theory, subtly affect the energetics of receptor conformational changes or the stability of the ligand-receptor complex. A study on motor learning using non-deuterated baclofen showed that activation of the GABA-B receptor leads to hyperpolarisation of the cell and modulates GABA levels. sec.gov Investigating whether the deuterated form alters the potency or efficacy of receptor activation or downstream signaling pathways would be a specific area of inquiry, though such studies focusing on Baclofen-d5 have not been prominent in scientific literature.

Support for Drug Discovery and Development

The incorporation of stable isotopes into drug molecules is a widely used strategy in modern pharmaceutical development. medchemexpress.com Baclofen-d5 (hydrochloride) serves as a critical tool in this arena, primarily by facilitating highly accurate and precise quantification of baclofen in complex biological samples. This function is essential for pharmacokinetic studies that underpin candidate selection, optimization, and the bridging of data between different stages of development.

Preclinical Candidate Selection and Optimization

One strategy in drug discovery is "deuterium switching," where hydrogen atoms at sites of metabolic vulnerability in an existing drug are replaced with deuterium. researchgate.net This can lead to a new chemical entity with an improved pharmacokinetic profile, such as a longer half-life, reduced formation of toxic metabolites, or increased bioavailability. researchgate.netnih.gov This improved profile could potentially translate into a more effective or safer drug.

While this approach has been successfully applied to other drugs, the documented role of Baclofen-d5 has not been as a new, optimized therapeutic candidate itself. Instead, its contribution to preclinical selection and optimization is indirect but vital. By serving as a perfect internal standard for bioanalytical methods, Baclofen-d5 enables the robust and reliable characterization of the pharmacokinetic properties of various baclofen formulations under development. For instance, in developing novel extended-release formulations, precise pharmacokinetic data is necessary to select the candidate with the desired release profile and in vivo performance. nih.gov

Bridging In Vitro and In Vivo Pharmacological Data

A crucial challenge in drug development is correlating a drug's behavior in laboratory tests (in vitro) with its effects in a living organism (in vivo). Baclofen-d5 (hydrochloride) plays a pivotal role in establishing this in vitro-in vivo correlation (IVIVC) for baclofen-containing products. nih.govulisboa.ptiscientific.org

The "gold standard" for quantifying drugs in biological matrices (like plasma or blood) is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govfda.gov In these assays, a stable isotope-labeled version of the drug, such as Baclofen-d5 or Baclofen-d4, is used as an internal standard. nih.govwiley.com Because the deuterated standard is nearly chemically identical to the analyte (the non-deuterated drug), it behaves the same way during sample extraction, processing, and ionization in the mass spectrometer. nih.gov This allows it to perfectly compensate for variations in sample recovery or matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification of the drug's concentration. nih.govnih.gov

This accurate quantification is the bedrock of pharmacokinetics. For example, in the development of Lyvispah®, a granular formulation of baclofen, pivotal bioequivalence studies relied on an LC-MS/MS method using Baclofen-d5 as the internal standard to measure baclofen concentrations in human plasma. wiley.com This allowed the developers to demonstrate that the new granular formulation provided the same drug exposure as the reference tablet, thereby bridging the new formulation to the established safety and efficacy data of the original drug. wiley.com Similarly, validated methods using deuterated baclofen have been developed to measure the drug in post-mortem blood and hair, enabling applications in forensic toxicology and treatment compliance monitoring. nih.gov

The table below summarizes key parameters from published bioanalytical methods that utilize deuterated baclofen to bridge experimental data.

ParameterMethod 1 (Plasma) wiley.comMethod 2 (Plasma) nih.govMethod 3 (Post-Mortem Blood)Method 4 (Hair) nih.gov
Analyte BaclofenBaclofenBaclofenBaclofen
Internal Standard Baclofen-d5Baclofen-d4Deuterated BaclofenDeuterated Baclofen
Biological Matrix Human PlasmaHuman PlasmaHuman Post-Mortem BloodHuman Hair
Extraction Method Protein PrecipitationSolid-Phase ExtractionProtein PrecipitationLiquid-Liquid Extraction
Analytical Technique LC-MS/MSLC-MS/MSLC-MS/MSLC-MS/MS
Linear Range Not specified in document25–1,000 ng/mL0.05–1.00 µg/mL10–5,000 pg/mg
Application Bioequivalence study for a new formulationQuantification in clinical samplesForensic toxicology screeningTreatment compliance monitoring

By enabling such robust and reliable measurements, Baclofen-d5 (hydrochloride) provides the critical data needed to connect in vitro formulation characteristics, such as dissolution rate, with the in vivo pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. nih.goviscientific.orgwiley.com This bridge is fundamental to modern, efficient drug development and regulatory approval.

Future Directions and Emerging Research Opportunities for Baclofen D5 Hydrochloride

The strategic incorporation of deuterium (B1214612) into pharmacologically active molecules represents a significant area of modern medicinal chemistry. Baclofen-d5 (hydrochloride), a deuterated analog of the GABA-B receptor agonist Baclofen (B1667701), stands at the confluence of established neuropharmacology and emerging analytical and synthetic technologies. medchemexpress.com Future research involving this compound is poised to leverage advancements in deuteration strategies, multi-omics analyses, and computational modeling to unlock new therapeutic potentials and deepen our understanding of neurochemical processes.

Q & A

Q. How can HPLC methods be validated for quantifying Baclofen-d5 hydrochloride in pharmaceutical formulations?

To ensure accuracy, use a mobile phase of 0.05 M monobasic sodium phosphate and acetonitrile (80:20, pH 3.5) with a L1-packed column (4.6 mm × 25 cm) and UV detection at 220 nm . Validate the method by testing linearity (e.g., 1–10 µg/mL), precision (repeat injections of standard solutions), and recovery (spiked samples). Include system suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000).

Q. What storage conditions are optimal for Baclofen-d5 hydrochloride to maintain stability?

Store in tightly sealed, light-resistant containers at 2–8°C. Stability studies indicate a 35-day shelf life under refrigeration . Avoid exposure to humidity and incompatible materials like strong acids/alkalis .

Q. Which analytical techniques confirm the structural integrity of Baclofen-d5 post-synthesis?

Combine HPLC (for purity, as in ) with mass spectrometry (MS) to verify the deuterium incorporation ratio. Nuclear magnetic resonance (NMR) can confirm positional deuteration, though signal splitting due to deuterium may require advanced spectral analysis.

Q. What safety precautions are recommended for handling Baclofen-d5 hydrochloride?

Use impermeable nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. While specific toxicity data for Baclofen-d5 is limited, follow general protocols for handling deuterated compounds, including waste segregation .

Q. How can researchers optimize literature searches for Baclofen-d5 hydrochloride?

Use its CAS registry number (if available) in databases like SciFinder to bypass nomenclature inconsistencies. Pair terms like "deuterated Baclofen" or "isotope effect" with "pharmacokinetics" or "GABA-B receptor" for targeted results .

Advanced Research Questions

Q. How do deuterium isotope effects influence Baclofen-d5’s pharmacokinetics compared to non-deuterated Baclofen?

Design comparative studies measuring plasma half-life, metabolic clearance, and brain penetration in animal models. Deuterium at metabolically vulnerable positions (e.g., β-carbon) may reduce CYP450-mediated oxidation, prolonging exposure. Monitor isotopic ratios via LC-MS/MS .

Q. What strategies mitigate batch-to-batch variability in deuterium incorporation during synthesis?

Optimize reaction conditions (e.g., solvent purity, temperature) to control deuteration efficiency. Use quantitative NMR or isotope-ratio MS to validate deuteration levels. Document synthesis protocols rigorously, including catalyst type and deuterium source .

Q. How can contradictory data on Baclofen-d5’s receptor binding affinity be resolved?

Apply meta-analysis frameworks to assess methodological variability (e.g., radioligand purity, assay temperature). Validate findings using orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental designs isolate deuterium isotope effects in Baclofen-d5’s metabolism?

Use paired in vitro assays with human liver microsomes: compare non-deuterated Baclofen and Baclofen-d5 under identical conditions. Measure metabolite formation (e.g., via LC-MS) and calculate kinetic isotope effects (KIEs). Include controls for enzyme activity .

Q. How should in vivo studies be designed to assess Baclofen-d5’s blood-brain barrier (BBB) penetration?

Administer equimolar doses of Baclofen and Baclofen-d5 to rodents, followed by timed cerebrospinal fluid (CSF) and plasma sampling. Use LC-MS/MS to quantify both compounds. Normalize data to BBB integrity markers (e.g., albumin ratio) .

Methodological Notes

  • Chromatography : Ensure column equilibration (≥10 column volumes) before sample injection to stabilize baseline .
  • Deuterium Analysis : Report deuteration levels as a percentage (e.g., 98% D at position 4) in publications to enhance reproducibility .
  • Ethical Compliance : Obtain institutional approval for animal studies, adhering to ARRIVE guidelines for experimental transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.